3-(2-chlorophenyl)-N-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide
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Overview
Description
3-(2-chlorophenyl)-N-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-methoxyaniline to form an intermediate, which is then cyclized to produce the oxazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-N-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2-chlorophenyl)-N-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-2-oxiranyl(phenyl)methanone
- (2E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Uniqueness
3-(2-chlorophenyl)-N-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide is unique due to its specific combination of functional groups and the presence of the oxazole ring
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-22-12-8-6-11(7-9-12)19-17(21)16-10-15(20-23-16)13-4-2-3-5-14(13)18/h2-10H,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPJJVFCCCOBAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=NO2)C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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